N-Nitroso-N-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-Nitroso-N-(trifluoromethyl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a nitroso group, a trifluoromethyl group, and a benzenesulfonamide moiety, making it a compound of interest in both organic chemistry and industrial applications.
Preparation Methods
The synthesis of N-Nitroso-N-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonamide with nitrosating agents in the presence of trifluoromethylating reagents. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
N-Nitroso-N-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the nitroso group, resulting in different derivatives.
Scientific Research Applications
N-Nitroso-N-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing nitroso and trifluoromethyl groups into other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-Nitroso-N-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and stability. These interactions can affect various biological processes, making the compound a subject of interest in pharmacological studies .
Comparison with Similar Compounds
N-Nitroso-N-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:
N-Nitroso-N-methylbenzenesulfonamide: Lacks the trifluoromethyl group, which affects its chemical properties and applications.
N-Nitroso-N-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the aromatic moiety, leading to different reactivity and uses.
N-Nitroso-N-(trifluoromethyl)acetamide: Has an acetamide group instead of a benzenesulfonamide group, resulting in different chemical behavior and applications .
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
80783-62-6 |
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Molecular Formula |
C7H5F3N2O3S |
Molecular Weight |
254.19 g/mol |
IUPAC Name |
N-nitroso-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5F3N2O3S/c8-7(9,10)12(11-13)16(14,15)6-4-2-1-3-5-6/h1-5H |
InChI Key |
PSLQROQMSLTRPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C(F)(F)F)N=O |
Origin of Product |
United States |
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